4-ethoxy-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide
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Overview
Description
- This compound, also known as FPEB , is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGlu5) .
- It plays a crucial role in nucleotide synthesis, adenosine regulation, and chemotherapy by inhibiting equilibrative nucleoside transporters (ENTs) .
- FPEB exhibits greater selectivity for ENT2 over ENT1 .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for FPEB are not readily available in the literature. research suggests that it can be synthesized through various chemical transformations.
- Industrial production methods remain proprietary, but further investigation could reveal additional details.
Chemical Reactions Analysis
- FPEB likely undergoes various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions for these reactions are not explicitly documented, but they would depend on the specific functional groups present.
- Major products formed from these reactions would involve modifications to the piperazine ring, the fluorophenyl moiety, or the sulfonamide group.
Scientific Research Applications
- FPEB’s applications span several fields:
Medicine: It may serve as a potential therapeutic agent due to its mGlu5 antagonism.
Chemistry: Researchers explore its reactivity and interactions with other molecules.
Biology: Investigations into its impact on cellular processes and signaling pathways.
Industry: FPEB’s use in drug discovery and development.
Mechanism of Action
- FPEB’s mechanism involves binding to mGlu5 receptors, modulating glutamatergic neurotransmission.
- By blocking mGlu5, it affects synaptic plasticity, cognition, and neuroinflammation.
Comparison with Similar Compounds
- While specific analogs of FPEB are scarce in the literature, its unique properties lie in its selectivity for ENT2 and mGlu5.
- Similar compounds might include other mGlu5 antagonists or ENT inhibitors, but further research is needed to compile a comprehensive list.
Properties
Molecular Formula |
C21H26FN3O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-ethoxy-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H26FN3O4S/c1-3-29-17-8-10-18(11-9-17)30(27,28)23(2)16-21(26)25-14-12-24(13-15-25)20-7-5-4-6-19(20)22/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
KJHLNPASPCOCPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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